molecular formula C15H12ClNO4S B2532963 4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid CAS No. 1013296-98-4

4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid

Cat. No.: B2532963
CAS No.: 1013296-98-4
M. Wt: 337.77
InChI Key: WGCVGSYHHDBJKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid is an organic compound with the molecular formula C15H12ClNO4S. This compound is characterized by the presence of a chlorophenyl group, an ethenyl linkage, a sulfonylamino group, and a benzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid . These factors can affect the compound’s structure, its interaction with targets, and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid typically involves a multi-step process:

    Formation of the Ethenyl Linkage: The initial step involves the formation of the ethenyl linkage through a reaction between 4-chlorobenzaldehyde and a suitable ethenylating agent under basic conditions.

    Sulfonylation: The intermediate product is then subjected to sulfonylation using a sulfonyl chloride reagent in the presence of a base such as pyridine or triethylamine.

    Amidation: The sulfonylated intermediate is reacted with 4-aminobenzoic acid to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors to handle large volumes of reactants.

    Continuous Flow Systems: Employing continuous flow systems to ensure consistent product quality and yield.

    Purification: Implementing purification techniques such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-[(4-Chlorophenylsulfonyl)amino]ethyl]benzeneacetic acid
  • 4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid

Uniqueness

This compound is unique due to its specific structural features, such as the ethenyl linkage and the sulfonylamino group, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4S/c16-13-5-1-11(2-6-13)9-10-22(20,21)17-14-7-3-12(4-8-14)15(18)19/h1-10,17H,(H,18,19)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCVGSYHHDBJKB-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CS(=O)(=O)NC2=CC=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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